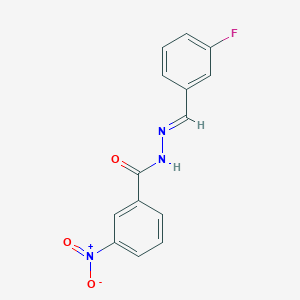![molecular formula C17H24N2O2 B5887953 N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5887953.png)
N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide, also known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential use in dentistry. CPP-ACP has been shown to have a variety of beneficial effects on tooth enamel, including remineralization and the prevention of tooth decay. In
Mechanism of Action
N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide works by binding to tooth enamel and forming a protective layer that helps to prevent the loss of calcium and phosphate ions. This protective layer also helps to neutralize the acidity in the mouth, which can help to prevent the growth of bacteria that can cause tooth decay. This compound also helps to promote the remineralization of tooth enamel by providing a source of calcium and phosphate ions that can be absorbed by the enamel.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on tooth enamel. Research has shown that this compound can increase the surface hardness of tooth enamel, reduce the solubility of the enamel, and increase the resistance of the enamel to acid erosion. This compound has also been shown to have a positive effect on the composition of saliva, which can help to prevent the growth of bacteria that can cause tooth decay and gum disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide is that it is a safe and effective treatment for tooth decay and other dental problems. This compound is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is sensitive to changes in temperature and pH, which can affect its stability and effectiveness. This compound also requires a high degree of precision in its synthesis and formulation, which can make it difficult to produce consistently high-quality products.
Future Directions
There are many potential future directions for the use of N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide in dentistry. One area of research is the development of new formulations of this compound that are more stable and effective than current formulations. Another area of research is the use of this compound in combination with other dental treatments, such as fluoride and sealants, to enhance their effectiveness. Finally, there is also a need for further research into the long-term safety and effectiveness of this compound, particularly in children and adolescents.
Synthesis Methods
N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide is synthesized by combining three main components: casein phosphopeptide (CPP), amorphous calcium phosphate (ACP), and acetic anhydride. The CPP is derived from milk protein and contains a high concentration of phosphoserine residues, which allow it to bind to calcium ions. The ACP is a form of calcium phosphate that is highly soluble and can be easily absorbed by tooth enamel. The acetic anhydride is used to modify the CPP by acetylating the amino group of the serine residues, which increases the solubility of the CPP in water.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide has been extensively studied for its potential use in dentistry. Research has shown that this compound can effectively remineralize tooth enamel, prevent tooth decay, and reduce the risk of dental caries. This compound has also been shown to have antibacterial properties, which can help to prevent the growth of bacteria that can cause tooth decay and gum disease.
properties
IUPAC Name |
N-(3-acetamidophenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(20)18-15-8-5-9-16(12-15)19-17(21)11-10-14-6-3-2-4-7-14/h5,8-9,12,14H,2-4,6-7,10-11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMYDFZGKDSJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5887881.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5887897.png)

![2,6-dimethoxy-4-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5887912.png)

![5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5887923.png)

![ethyl 7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5887947.png)

